molecular formula C16H16Cl3N B12416029 rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride

Cat. No.: B12416029
M. Wt: 332.7 g/mol
InChI Key: YKXHIERZIRLOLD-HBWCLSKVSA-N
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Description

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The compound is labeled with deuterium, which makes it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride involves multiple steps, starting from the parent compound sertraline. The process typically includes:

    Deuterium Labeling: Introduction of deuterium atoms into the sertraline molecule.

    N-Demethylation: Removal of the methyl group from the nitrogen atom.

    Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .

Scientific Research Applications

Chemistry:

  • Used as a reference standard in analytical chemistry for the quantification of sertraline and its metabolites.
  • Employed in isotope dilution mass spectrometry (IDMS) for accurate measurement of sertraline levels.

Biology:

  • Utilized in metabolic studies to understand the biotransformation of sertraline in biological systems.
  • Helps in tracing the metabolic pathways and identifying the metabolites formed.

Medicine:

  • Aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of sertraline.
  • Supports the development of new antidepressant drugs by providing insights into the metabolism of existing compounds.

Industry:

Mechanism of Action

rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride exerts its effects by interacting with the serotonin transporter (SERT) in the brain. It inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace and study the compound in various research settings .

Comparison with Similar Compounds

    N-Desmethyl Sertraline: The non-deuterated analog of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride.

    Sertraline: The parent compound, a widely used SSRI.

    Desmethylcitalopram: Another metabolite of an SSRI, citalopram.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are required .

Properties

Molecular Formula

C16H16Cl3N

Molecular Weight

332.7 g/mol

IUPAC Name

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-amine;hydrochloride

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1/i8D2,11D,16D;

InChI Key

YKXHIERZIRLOLD-HBWCLSKVSA-N

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])N)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Origin of Product

United States

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